Pyruvate Carboxylase Inhibition Potency
2-Hydroxy-3-(quinolin-2-yl)propenoic acid (8v) exhibits potent inhibition of pyruvate carboxylase (PC) from Staphylococcus aureus with an IC50 of 4.3 ± 1.5 μM. This activity is comparable to the most potent analog in its series, 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u), which has an IC50 of 3.0 ± 1.0 μM [1]. Furthermore, the inhibition constant (Ki) for compound 8v against PC was determined to be 0.74 μM, confirming its high affinity for the enzyme's active site [2].
| Evidence Dimension | Pyruvate Carboxylase Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.3 ± 1.5 μM |
| Comparator Or Baseline | 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u): 3.0 ± 1.0 μM |
| Quantified Difference | 1.3-fold lower potency compared to the series' most potent inhibitor |
| Conditions | Staphylococcus aureus pyruvate carboxylase, pH 7.8, 22°C [2] |
Why This Matters
This data provides the quantitative basis for selecting this compound as a single-digit micromolar PC inhibitor, allowing researchers to balance potency with the unique selectivity profile conferred by its quinoline moiety.
- [1] Burkett, D. J., et al. (2019). Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4041–4047. PMID: 31351848. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 6.4.1.1, Reference 769663. Ki Value for 2-hydroxy-3-(quinoline-2-yl)propenoic acid: 0.00074 mM. View Source
